molecular formula C16H30O4S B14620049 Diethyl 2-(octylsulfanyl)butanedioate CAS No. 60712-99-4

Diethyl 2-(octylsulfanyl)butanedioate

Cat. No.: B14620049
CAS No.: 60712-99-4
M. Wt: 318.5 g/mol
InChI Key: XQAIGXSEAWXEPF-UHFFFAOYSA-N
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Description

Diethyl 2-(octylsulfanyl)butanedioate is a sulfur-containing ester derivative of butanedioic acid (succinic acid). Its structure consists of a central butanedioate backbone with an octylsulfanyl (-S-C₈H₁₇) substituent at the 2-position and ethyl ester groups at both carboxyl termini. The octylsulfanyl group likely enhances hydrophobicity compared to shorter-chain analogs, influencing solubility, reactivity, and biological interactions .

Properties

CAS No.

60712-99-4

Molecular Formula

C16H30O4S

Molecular Weight

318.5 g/mol

IUPAC Name

diethyl 2-octylsulfanylbutanedioate

InChI

InChI=1S/C16H30O4S/c1-4-7-8-9-10-11-12-21-14(16(18)20-6-3)13-15(17)19-5-2/h14H,4-13H2,1-3H3

InChI Key

XQAIGXSEAWXEPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(CC(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(octylsulfanyl)butanedioate typically involves the alkylation of diethyl malonate with an octyl halide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the octyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(octylsulfanyl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Substituted esters.

Scientific Research Applications

Diethyl 2-(octylsulfanyl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(octylsulfanyl)butanedioate depends on its specific application. In biological systems, it may interact with enzymes or proteins through its ester and sulfanyl groups, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Diethyl 2-(Butylsulfanyl)Butanedioate (CAS 33020-13-2)

This compound shares the same core structure but substitutes the octylsulfanyl group with a butylsulfanyl (-S-C₄H₉) moiety. Key differences include:

  • Applications : While specific uses for the octyl derivative are undocumented, the butyl analog is commercially available (98% purity) as a research chemical, suggesting utility in organic synthesis or material science .
  • Synthesis : Both compounds likely undergo similar esterification and sulfanyl substitution pathways, with alkyl chain length tailored for specific reactivity or functional requirements.

Table 1: Physical and Commercial Comparison

Property Diethyl 2-(Octylsulfanyl)Butanedioate Diethyl 2-(Butylsulfanyl)Butanedioate
Substituent Octylsulfanyl (-S-C₈H₁₇) Butylsulfanyl (-S-C₄H₉)
CAS Number Not Provided 33020-13-2
Purity Undocumented 98%
Commercial Availability Limited In stock (1g–100g quantities)

Malathion (CAS 121-75-5) and Malaoxon (CAS 1634-78-2)

Malathion, a organophosphate insecticide, features a diethyl butanedioate backbone with a phosphorothioate group. Malaoxon, its oxygenated metabolite, replaces sulfur with oxygen in the phosphoryl group.

Key Contrasts :

  • Functional Groups: Malathion: [(Dimethoxyphosphinothioyl)thio] substituent. Malaoxon: Dimethoxyphosphorylsulfanyl group. this compound: Non-phosphorylated alkylsulfanyl group .
  • Biological Activity :
    • Malathion and malaoxon inhibit acetylcholinesterase, causing neurotoxicity in insects and mammals. The octylsulfanyl derivative lacks the phosphoryl group critical for this mechanism, suggesting divergent applications .
  • Environmental Stability :
    • Malathion degrades to malaoxon under oxidative conditions, increasing toxicity. The octylsulfanyl compound’s stability is unstudied but may depend on sulfanyl group reactivity .

Table 2: Structural and Functional Comparison

Property This compound Malathion Malaoxon
Substituent Octylsulfanyl Phosphorothioate Phosphorylsulfanyl
Toxicity Mechanism Not established Acetylcholinesterase inhibition Same as malathion
Applications Research/industrial intermediate Insecticide Not registered

Diethyl Butanedioate (Unsubstituted)

  • Volatility and Concentration Dynamics : shows diethyl butanedioate concentrations vary with agricultural treatments (e.g., defoliation) and vintage year, indicating environmental sensitivity. The octylsulfanyl derivative’s volatility is likely reduced due to increased molecular weight .
  • Reactivity : The absence of sulfanyl or phosphoryl groups in the unsubstituted ester limits its participation in nucleophilic reactions, unlike its sulfur-containing analogs .

Research Findings and Implications

  • Synthetic Utility : The butylsulfanyl analog’s commercial availability () highlights the feasibility of synthesizing alkylsulfanyl butanedioates for specialized applications, such as polymer precursors or surfactants .
  • Biological Relevance: While malathion’s toxicity is well-documented (), the octylsulfanyl derivative’s bioactivity remains unexplored.
  • Environmental Behavior : Substituted butanedioates exhibit varied persistence; malathion’s oxidative degradation contrasts with the unsubstituted ester’s vintage-dependent stability (). The octylsulfanyl variant’s fate warrants study .

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